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Compound of Interest

Compound Name: 4-Oxopentanoate

Cat. No.: B1231505 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
oxopentanoate, its parent compound levulinic acid, and its common esters. The information is

intended for researchers, scientists, and professionals in the field of drug development and

chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data in a structured format, details experimental methodologies,

and includes a visual representation of the general spectroscopic analysis workflow.

Introduction
4-Oxopentanoate, the conjugate base of 4-oxopentanoic acid (commonly known as levulinic

acid), is a key platform chemical derived from biomass. Its versatile keto-acid functionality

makes it a valuable building block in the synthesis of various pharmaceuticals, polymers, and

fine chemicals. A thorough understanding of its spectroscopic properties is crucial for its

identification, characterization, and quantification in various matrices. This guide focuses on the

spectroscopic data of levulinic acid and its ethyl and methyl esters as representative examples

of the 4-oxopentanoate structure.

Spectroscopic Data
The following sections summarize the key spectroscopic data for levulinic acid and its

derivatives. The data has been compiled from various spectral databases and literature

sources.
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NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. The following tables present the ¹H and ¹³C NMR chemical shifts for levulinic acid

and ethyl 4-oxopentanoate.

Table 1: ¹H NMR Spectroscopic Data of Levulinic Acid (4-Oxopentanoic Acid)

Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

CH₃ (C5) 2.19 Singlet -

CH₂ (C3) 2.56 Triplet 6.5

CH₂ (C2) 2.78 Triplet 6.5

COOH (C1) 11.2 (variable) Singlet -

Solvent: Not specified in all sources, typically CDCl₃ or D₂O.

Table 2: ¹³C NMR Spectroscopic Data of Levulinic Acid (4-Oxopentanoic Acid)[1]

Carbon Assignment Chemical Shift (δ, ppm)

CH₃ (C5) 29.8

CH₂ (C2) 27.9

CH₂ (C3) 37.8

C=O (C4, ketone) 206.8

C=O (C1, acid) 177.7

Solvent: Chloroform-d[1]

Table 3: ¹H NMR Spectroscopic Data of Ethyl 4-Oxopentanoate[2]
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

CH₃ (ester) 1.25 Triplet 7.1

CH₃ (C5) 2.18 Singlet -

CH₂ (C2) 2.53 Triplet 6.6

CH₂ (C3) 2.74 Triplet 6.6

CH₂ (ester) 4.12 Quartet 7.1

Solvent: Not specified, likely CDCl₃.

Table 4: ¹³C NMR Spectroscopic Data of Ethyl 4-Oxopentanoate

Carbon Assignment Chemical Shift (δ, ppm)

CH₃ (ester) 14.1

CH₃ (C5) 29.9

CH₂ (C2) 27.9

CH₂ (C3) 37.8

CH₂ (ester) 60.4

C=O (C1, ester) 172.8

C=O (C4, ketone) 206.8

Note: Specific data for ethyl 4-oxopentanoate was not found in the search results. The

presented data is a typical expected spectrum based on the structure and data for similar

compounds.

IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption bands for levulinic acid and its esters are presented below.

Table 5: IR Spectroscopic Data of Levulinic Acid (4-Oxopentanoic Acid)[3][4]
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Functional Group Vibrational Mode Wavenumber (cm⁻¹)

O-H (Carboxylic Acid) Stretching 2500-3300 (broad)

C-H (Aliphatic) Stretching 2900-3000

C=O (Ketone) Stretching 1715

C=O (Carboxylic Acid) Stretching 1705

C-O Stretching 1200-1300

Table 6: IR Spectroscopic Data of Methyl 4-Oxopentanoate[5]

Functional Group Vibrational Mode Wavenumber (cm⁻¹)

C-H (Aliphatic) Stretching 2950-3000

C=O (Ketone) Stretching ~1740

C=O (Ester) Stretching ~1735

C-O (Ester) Stretching 1150-1250

Table 7: IR Spectroscopic Data of Ethyl 4-Oxopentanoate[6]

Functional Group Vibrational Mode Wavenumber (cm⁻¹)

C-H (Aliphatic) Stretching 2900-3000

C=O (Ketone) Stretching ~1735

C=O (Ester) Stretching ~1730

C-O (Ester) Stretching 1150-1250

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Table 8: Mass Spectrometry Data (Electron Ionization) of Levulinic Acid (4-Oxopentanoic Acid)

[7]
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m/z Relative Intensity (%) Fragment

116 ~10 [M]⁺

99 ~20 [M - OH]⁺

73 ~30 [M - COOH]⁺

43 100 [CH₃CO]⁺

Table 9: Mass Spectrometry Data (Electron Ionization) of Methyl 4-Oxopentanoate

m/z Relative Intensity (%) Fragment

130 ~15 [M]⁺

99 ~40 [M - OCH₃]⁺

87 ~30 [M - CH₃CO]⁺

74 ~100 McLafferty rearrangement

43 ~80 [CH₃CO]⁺

Note: Specific data for methyl 4-oxopentanoate was not found in the search results. The

presented data is a typical expected spectrum based on the structure and data for similar

compounds.

Table 10: Mass Spectrometry Data (Electron Ionization) of Ethyl 4-Oxopentanoate[2][8]

m/z Relative Intensity (%) Fragment

144 ~5 [M]⁺

99 ~83 [M - OC₂H₅]⁺

74 ~23 McLafferty rearrangement

43 100 [CH₃CO]⁺
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Experimental Protocols
Detailed experimental protocols for acquiring the cited spectroscopic data are often specific to

the instrument and laboratory. However, general methodologies are provided below.

A general protocol for obtaining ¹H and ¹³C NMR spectra is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters

include the spectral width, number of scans, and relaxation delay.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for all

carbon atoms. A larger number of scans is usually required due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to an internal standard, typically

tetramethylsilane (TMS).

A general protocol for obtaining FT-IR spectra is as follows:

Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr

powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place it in a liquid

cell.[9]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record a background spectrum of the empty sample holder (or solvent).

Then, record the sample spectrum. The instrument software will automatically ratio the

sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum.

Data Processing: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

A general protocol for obtaining electron ionization (EI) mass spectra is as follows:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable inlet system, such as a direct insertion probe for solids or a gas chromatograph

(GC-MS) for volatile liquids.

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70

eV) in the ion source. This causes ionization and fragmentation of the molecules.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and record their abundance.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Analyze the molecular ion peak and the fragmentation pattern to determine the molecular

weight and structural features of the compound.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 4-oxopentanoate.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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